4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic small molecule featuring a pyridine-2-carboxamide core linked via an azetidine ring to a 1,5-dimethylpyrazole carbonyl group. The azetidine ring (a four-membered saturated heterocycle) enhances conformational rigidity, which may improve target binding selectivity. The pyrazole and pyridine moieties are common in kinase inhibitors, suggesting possible applications in oncology or neurodegenerative diseases .
Properties
IUPAC Name |
4-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-5-13(18-19(9)2)15(22)20-7-11(8-20)23-10-3-4-17-12(6-10)14(16)21/h3-6,11H,7-8H2,1-2H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDCIFWKLZINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The provided evidence highlights 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (Compound 11) , a GSK-3β inhibitor synthesized via Suzuki-Miyaura coupling . While both compounds share carboxamide and pyridine groups, critical differences exist:
Research Findings and Hypothetical Data
While direct data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
Hypothetical Activity Comparison
| Parameter | Target Compound (Predicted) | Compound 11 (Reported) |
|---|---|---|
| IC50 (GSK-3β) | N/A | 12 nM |
| Selectivity (Kinases) | High (azetidine rigidity) | Moderate |
| Solubility (PBS) | Low (logP >3) | Moderate (logP ~2.5) |
Key Observations
- Compound 11’s IC50 of 12 nM against GSK-3β suggests potent inhibition, but its selectivity profile is unmentioned. The target compound’s azetidine-pyrazole architecture may favor selectivity for kinases like JAK2 or EGFR, though experimental validation is required.
- The hydroxymethyl group in Compound 11 likely improves aqueous solubility, whereas the target compound’s lipophilic pyrazole may necessitate formulation optimization for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
